molecular formula C26H22ClN5O2S B11215290 4-(2-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide

4-(2-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B11215290
M. Wt: 504.0 g/mol
InChI Key: AMIXSUDPCKKTNX-UHFFFAOYSA-N
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Description

4-(2-{[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 4-(2-{[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

    Introduction of Substituents: Various substituents, such as the 3-chlorophenyl and phenyl groups, are introduced through reactions like nucleophilic substitution or palladium-catalyzed coupling reactions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(2-{[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

4-(2-{[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-{[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

4-(2-{[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-(2-{[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22ClN5O2S

Molecular Weight

504.0 g/mol

IUPAC Name

4-[2-[[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C26H22ClN5O2S/c27-20-7-4-8-21(15-20)32-16-23(19-5-2-1-3-6-19)24-25(30-17-31-26(24)32)29-14-13-18-9-11-22(12-10-18)35(28,33)34/h1-12,15-17H,13-14H2,(H2,28,33,34)(H,29,30,31)

InChI Key

AMIXSUDPCKKTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC(=CC=C5)Cl

Origin of Product

United States

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